molecular formula C11H12F2O2 B2958462 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one CAS No. 1178045-63-0

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one

Cat. No.: B2958462
CAS No.: 1178045-63-0
M. Wt: 214.212
InChI Key: SHRPIHDZKJGNNK-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one is a fluorinated organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol. This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used as a building block in various chemical syntheses due to its unique structural features.

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 2,2-difluoroethanol.

    Reaction Conditions: The hydroxyl group of 4-hydroxyacetophenone is first converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 2,2-difluoroethanol to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one can be compared with similar compounds such as:

    1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride: This compound has an amine group instead of a ketone, which can significantly alter its chemical reactivity and biological activity.

    1-[4-(2,2-Difluoroethoxy)phenyl]ethanone: This compound lacks the propyl chain, which may affect its physical properties and applications.

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[4-(2,2-difluoroethoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRPIHDZKJGNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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